4-Ethoxycoumarin

Vue d'ensemble

Description

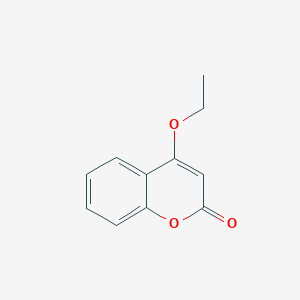

La 4-Ethoxycoumarine est un composé organique de formule moléculaire C₁₁H₁₀O₃. Elle appartient à la classe des coumarines, qui sont des dérivés de la benzopyrone. Les coumarines sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale. La 4-Ethoxycoumarine se caractérise par un groupe éthoxy attaché à la quatrième position du cycle coumarinique, ce qui confère à la molécule des propriétés chimiques et biologiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 4-Ethoxycoumarine peut être synthétisée par diverses méthodes, notamment la condensation de Pechmann, la condensation de Knoevenagel et la réaction de Perkin. Une méthode courante implique la condensation de Pechmann, où le phénol réagit avec l'acétoacétate d'éthyle en présence d'un catalyseur acide fort, tel que l'acide sulfurique ou l'acide chlorhydrique, pour former la 4-Ethoxycoumarine . La réaction se déroule généralement sous reflux et nécessite un contrôle minutieux de la température et de la durée de la réaction pour obtenir des rendements élevés.

Méthodes de production industrielle

Dans les milieux industriels, la production de 4-Ethoxycoumarine peut impliquer des réactions de condensation de Pechmann à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, ce qui conduit à une qualité de produit constante et à une efficacité accrue. De plus, l'utilisation de catalyseurs et de solvants respectueux de l'environnement est souvent privilégiée pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

La 4-Ethoxycoumarine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des dérivés de la dihydrocoumarine.

Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle coumarinique.

Condensation : Elle peut participer à des réactions de condensation pour former des composés hétérocycliques plus complexes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les agents nitrants sont utilisés.

Condensation : Des catalyseurs acides comme l'acide sulfurique ou les acides de Lewis sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dihydrocoumarines, les coumarines substituées et divers composés hétérocycliques .

4. Applications de la recherche scientifique

La 4-Ethoxycoumarine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules organiques plus complexes et d'hétérocycles.

Biologie : Elle sert de sonde pour l'étude des activités enzymatiques, en particulier celles impliquées dans le métabolisme des xénobiotiques.

Médecine : Elle a des applications thérapeutiques potentielles en raison de ses propriétés antimicrobiennes et anticancéreuses.

Industrie : Elle est utilisée dans la production de parfums, de colorants et d'agents de blanchiment optiques

5. Mécanisme d'action

Le mécanisme d'action de la 4-Ethoxycoumarine implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, elle peut inhiber des enzymes spécifiques, telles que les enzymes du cytochrome P450, qui jouent un rôle crucial dans le métabolisme des médicaments. En inhibant ces enzymes, la 4-Ethoxycoumarine peut moduler la pharmacocinétique d'autres composés et améliorer leurs effets thérapeutiques . De plus, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires microbiennes et à interférer avec les processus métaboliques essentiels .

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Activity

4-Ethoxycoumarin has been explored for its potential anticancer properties. Research indicates that coumarin derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the efficacy of coumarin derivatives, including this compound, in targeting cancer cell lines through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest .

1.2 Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. In experimental studies, derivatives such as 7-ethoxy-4-methylcoumarin have been identified as dopamine D2 receptor agonists, which may contribute to neuroprotective effects against dopaminergic neuron degeneration . This suggests that this compound could play a role in developing therapies for neurodegenerative conditions.

1.3 Antioxidant Properties

Coumarins are known for their antioxidant capabilities, which help mitigate oxidative stress linked to various diseases. The antioxidant activity of this compound has been documented in several studies, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems .

Toxicological Studies

2.1 Toxicity and Safety Profile

Despite its beneficial applications, the safety profile of this compound is crucial for its use in pharmaceuticals. Toxicological studies have investigated the effects of coumarins on human health, revealing that certain derivatives can exhibit anticoagulant properties leading to coagulopathy when overdosed . Such findings emphasize the necessity for careful dosage regulation when considering this compound for therapeutic use.

2.2 Case Studies

A notable case study involved a patient who experienced severe coagulopathy due to exposure to a rodenticide containing 4-hydroxycoumarin derivatives, underscoring the potential risks associated with coumarin compounds . This highlights the importance of understanding both the therapeutic benefits and the risks associated with these compounds.

Environmental Applications

3.1 Biodegradation Studies

Research into the environmental impact of coumarins has revealed their potential for biodegradation. Studies have shown that certain microorganisms can metabolize coumarins, including this compound, suggesting their utility in bioremediation processes to mitigate environmental pollution caused by organic compounds .

Data Summary

Mécanisme D'action

The mechanism of action of 4-Ethoxycoumarin involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, this compound can modulate the pharmacokinetics of other compounds and enhance their therapeutic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Hydroxycoumarine : Un anticoagulant bien connu utilisé dans les médicaments comme la warfarine.

7-Hydroxycoumarine : Connu pour ses propriétés fluorescentes et utilisé dans les dosages biochimiques.

6-Méthoxycoumarine : Utilisé dans la synthèse de divers produits pharmaceutiques et agrochimiques.

Unicité de la 4-Ethoxycoumarine

La 4-Ethoxycoumarine est unique en raison de son groupe éthoxy à la quatrième position, qui confère une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés de la coumarine. Cette modification structurelle améliore sa solubilité et permet des interactions spécifiques avec des cibles biologiques, ce qui en fait un composé précieux en chimie médicinale et en développement de médicaments .

Activité Biologique

4-Ethoxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds found in various plants, recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. The structural modifications in coumarins can significantly influence their biological activities. This compound is one such derivative that has garnered interest due to its unique properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of this compound against various pathogens. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25.0 | |

| Escherichia coli | 20.5 | |

| Salmonella typhimurium | 22.0 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, showing its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

- DPPH Radical Scavenging Activity : IC50 = 15 µg/mL

- ABTS Radical Scavenging Activity : IC50 = 12 µg/mL

These findings suggest that this compound possesses significant antioxidant capabilities, which may contribute to its protective effects against cellular damage.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in various metabolic pathways:

- Aromatase Inhibition : This enzyme is critical in estrogen biosynthesis from androgens. Inhibitory activity was noted with an IC50 value of 250 nM, indicating potential applications in hormone-related conditions such as breast cancer .

- Carbonic Anhydrase Inhibition : The compound demonstrated moderate inhibition with an IC50 value of 300 nM, suggesting possible applications in treating conditions like glaucoma and edema .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The study employed the agar well diffusion method to assess the antibacterial activity against clinical isolates of bacteria. The results confirmed that this compound exhibited superior antibacterial effects compared to standard antibiotics such as penicillin and tetracycline .

Case Study 2: Antioxidant Properties

In another study focusing on the antioxidant properties of coumarins, including this compound, it was found that the compound effectively reduced oxidative stress markers in vitro. The study highlighted its potential as a therapeutic agent in conditions associated with oxidative damage, such as neurodegenerative diseases .

Propriétés

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 4-ethoxycoumarin?

A1: [] The this compound molecule exhibits a planar conformation. This means the atoms within the molecule primarily lie in a single plane. The largest deviation from this plane is a mere 0.014(2) Å, observed within the chromone moiety. The ethoxy group also adopts a coplanar conformation and is connected with a trans configuration. Interestingly, the angles surrounding the C3 atom cause the ethoxy group to tilt towards the C4 direction. []

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: [] The mass spectrum of this compound reveals a distinct fragmentation pathway. A key characteristic is the initial loss of ethylene (C2H4) from the ethoxy side chain. This leads to the formation of an ion with a mass-to-charge ratio (m/e) of 232. Subsequent fragmentation of this ion closely resembles the patterns observed in derivatives of 4-hydroxycoumarin. [] This suggests that the presence and position of the ethoxy group play a significant role in the molecule's breakdown under mass spectrometry conditions.

Q3: Does this compound form any notable intermolecular interactions?

A3: [] Yes, this compound exhibits a specific type of intermolecular hydrogen bond. This bond occurs between the O3 atom of the ethoxy group and a hydrogen atom attached to the phenyl ring of an adjacent molecule. This interaction likely contributes to the packing arrangement of this compound molecules within its crystal structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.